molecular formula C10H7Cl2O2P B010168 1-Dichlorophosphoryloxynaphthalene CAS No. 31651-76-0

1-Dichlorophosphoryloxynaphthalene

Cat. No. B010168
CAS RN: 31651-76-0
M. Wt: 261.04 g/mol
InChI Key: BLAOQYUKUBIXCF-UHFFFAOYSA-N
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Patent
US09221866B2

Procedure details

Prepared according to Standard Procedure A, from 1-naphthol (3.00 g, 20.81 mmol), phosphorus oxychloride (1.94 mL, 20.81 mmol), triethylamine (2.9 mL, 20.81 mmol) and anhydrous diethyl ether (70 mL). After 1 h at −78° C. the reaction was left to rise to room temperature and stirred for 3 h. The crude product was obtained as an oil. The resulting mixture was filtered and then evaporated in vacuo, after purification by column chromatography eluting with hexane-EtOAc, (1:1) to afford a colorless oil (4.59 g, 84%) [Rf=0.93 (hexane-EtOAc, 1:1)], 31P NMR (202 MHz, CDCl3): δP 5.07; 1H NMR (500 MHz, CDCl3): δH 7.52-7.71 (m, 4H, ArH), 7.86-7.89 (m, 1H, ArH), 7.95-7.98 (m, 1H, ArH), 8.16-8.19 (m, 1H, ArH).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[P:12](Cl)([Cl:15])([Cl:14])=[O:13].C(N(CC)CC)C>C(OCC)C>[P:12]([Cl:15])([Cl:14])([O:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)=[O:13]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Two
Name
Quantity
1.94 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
The crude product was obtained as an oil
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
after purification by column chromatography
WASH
Type
WASH
Details
eluting with hexane-EtOAc, (1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
P(=O)(OC1=CC=CC2=CC=CC=C12)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.59 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.